molecular formula C6H13ClN2O2 B6247913 methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride CAS No. 2408964-02-1

methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

Cat. No.: B6247913
CAS No.: 2408964-02-1
M. Wt: 180.6
InChI Key:
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Description

Methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride: is a chemical compound with significant applications in scientific research and industry. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with azetidine-1-carboxylic acid or its derivatives.

  • Amination Reaction: The azetidine ring is functionalized with an aminomethyl group through amination reactions, often using reagents like ammonia or primary amines.

  • Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester.

  • Hydrochloride Formation: The final step involves treating the ester with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and pH) is maintained.

  • Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Halides, alkyl halides, and amines.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted azetidines and derivatives.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions. Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties. Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are often elucidated through detailed biochemical assays and structural studies.

Comparison with Similar Compounds

  • Methyl 3-(aminomethyl)benzoate: A structurally related compound with applications in organic synthesis.

  • Aminomethyl propanol: Another compound with an aminomethyl group, used in various industrial applications.

Uniqueness: Unlike its similar compounds, methyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride features the azetidine ring, which imparts unique chemical reactivity and biological activity.

This compound in various fields, from scientific research to industrial applications. Its versatility and unique properties make it a valuable compound in the chemical and pharmaceutical industries.

Properties

CAS No.

2408964-02-1

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.6

Purity

95

Origin of Product

United States

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